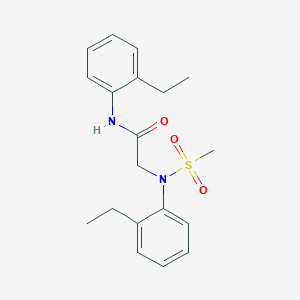
5-(4-ethoxybenzyl)-6-hydroxy-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone
Vue d'ensemble
Description
5-(4-ethoxybenzyl)-6-hydroxy-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidinones, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 5-(4-ethoxybenzyl)-6-hydroxy-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways. For example, it has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
5-(4-ethoxybenzyl)-6-hydroxy-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins. The compound has also been found to scavenge free radicals and reduce oxidative stress. In addition, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(4-ethoxybenzyl)-6-hydroxy-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone in lab experiments is its potent biological activity. The compound has been found to exhibit a range of activities, making it a versatile tool for studying various biological processes. In addition, the synthesis method for this compound has been optimized, making it readily available for research purposes.
One of the limitations of using 5-(4-ethoxybenzyl)-6-hydroxy-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone in lab experiments is its potential toxicity. While the compound has been found to be relatively safe at low concentrations, higher concentrations may cause adverse effects. In addition, the compound has not been extensively studied for its pharmacokinetics and pharmacodynamics, making it difficult to determine the optimal dosage and administration route.
Orientations Futures
There are several future directions for the research on 5-(4-ethoxybenzyl)-6-hydroxy-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone. One area of interest is the development of new therapies for neurodegenerative diseases. The compound has been found to exhibit neuroprotective effects and may be a potential candidate for the treatment of Alzheimer's and Parkinson's disease.
Another area of interest is the development of new antibiotics. The compound has been found to exhibit potent antibacterial and antifungal activities and may be a potential candidate for the development of new antibiotics to combat drug-resistant bacteria and fungi.
Finally, the compound may also have potential applications in the field of cancer research. It has been found to exhibit potent anticancer activity and may be a potential candidate for the development of new cancer therapies.
Conclusion
In conclusion, 5-(4-ethoxybenzyl)-6-hydroxy-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone is a versatile compound with potent biological activity. It has been extensively studied for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer activities. While there are limitations to its use in lab experiments, the compound has significant potential for future research in the fields of neurodegenerative diseases, antibiotics, and cancer.
Applications De Recherche Scientifique
5-(4-ethoxybenzyl)-6-hydroxy-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. In addition, it has been investigated for its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The compound has also been studied for its ability to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
5-[(4-ethoxyphenyl)methyl]-6-hydroxy-2-methylsulfanyl-3-phenylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-3-25-16-11-9-14(10-12-16)13-17-18(23)21-20(26-2)22(19(17)24)15-7-5-4-6-8-15/h4-12,23H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSJYIAEWVQSEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(N=C(N(C2=O)C3=CC=CC=C3)SC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-amino-2-{[2-(3-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B3720454.png)
![2-({[2-(4-acetyl-1-piperazinyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione](/img/structure/B3720466.png)

![2-({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B3720474.png)
![6-(2-aminophenyl)-3-[(4-chlorobenzyl)thio]-1,2,4-triazin-5-ol](/img/structure/B3720481.png)

![6-(2-aminophenyl)-3-[(4-methylbenzyl)thio]-1,2,4-triazin-5-ol](/img/structure/B3720511.png)
![2-{[5-ethyl-4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B3720515.png)
![N-(4-bromophenyl)-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B3720521.png)
![4-({[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}methyl)-N-phenyl-1-piperidinecarboxamide](/img/structure/B3720524.png)
![N-(2,4-dimethylphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3720530.png)
![methyl 4-({2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanoyl}amino)benzoate](/img/structure/B3720540.png)
![4-hydroxy-3-[N-(2-hydroxyethyl)ethanimidoyl]-2H-chromen-2-one](/img/structure/B3720542.png)
![N-methyl-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-phenylacetamide](/img/structure/B3720555.png)